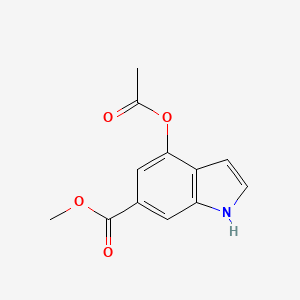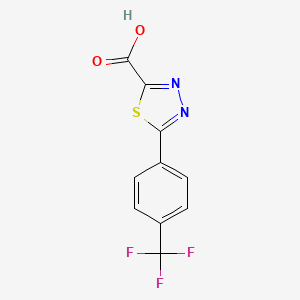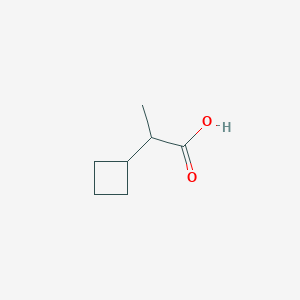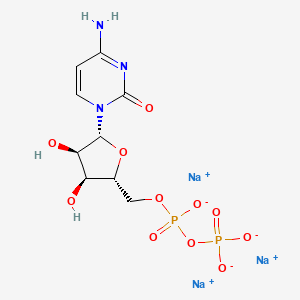
Trisodium cytidine 5'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium cytidine 5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine. This compound is significant in various biochemical pathways and is involved in the synthesis of important biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using cytidine triphosphate (CTP) as a phosphoryl donor. The reaction typically involves the use of enzymes such as cytidylate kinase under specific conditions to facilitate the transfer of the phosphate group .
Industrial Production Methods
In industrial settings, the production of trisodium cytidine 5’-diphosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium cytidine 5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate (CTP).
Hydrolysis: It can be hydrolyzed to form cytidine monophosphate (CMP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as cytidylate kinase for phosphorylation and phosphatases for hydrolysis. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate (CTP) from phosphorylation and cytidine monophosphate (CMP) from hydrolysis .
Aplicaciones Científicas De Investigación
Trisodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in the biosynthesis of phospholipids and glycoproteins.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of trisodium cytidine 5’-diphosphate involves its role as a substrate in various enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of nucleotides and nucleic acids. The molecular targets include enzymes such as cytidylate kinase and phosphatases, which facilitate the transfer and hydrolysis of phosphate groups .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide that is a precursor to trisodium cytidine 5’-diphosphate.
Cytidine triphosphate (CTP): A nucleotide that is formed from the phosphorylation of trisodium cytidine 5’-diphosphate.
Uridine diphosphate (UDP): A similar nucleoside diphosphate involved in glycosylation reactions.
Uniqueness
Trisodium cytidine 5’-diphosphate is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. It serves as a critical intermediate in the metabolic pathways that produce essential biomolecules, distinguishing it from other nucleoside diphosphates .
Propiedades
Número CAS |
34393-59-4 |
|---|---|
Fórmula molecular |
C9H15N3NaO11P2 |
Peso molecular |
426.17 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
YAXSLIGLLVGXDC-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



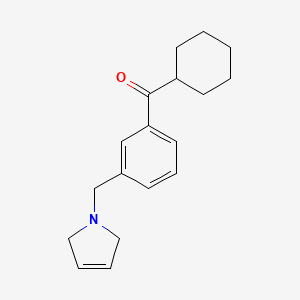
![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)
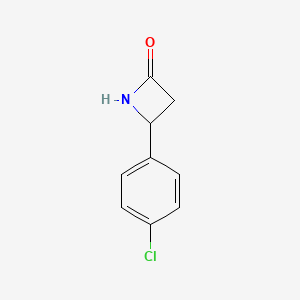
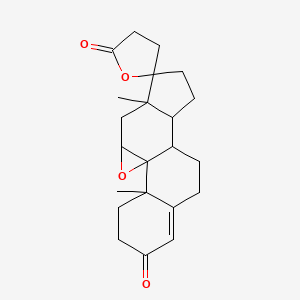
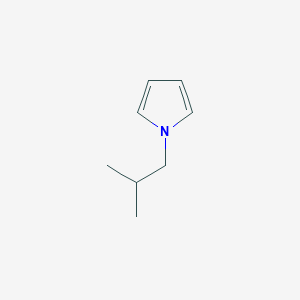

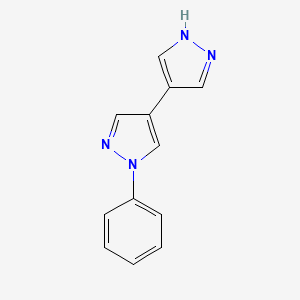
![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)

